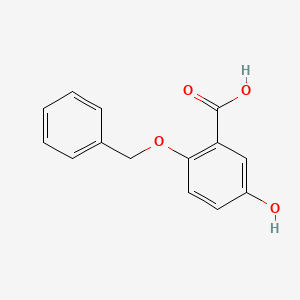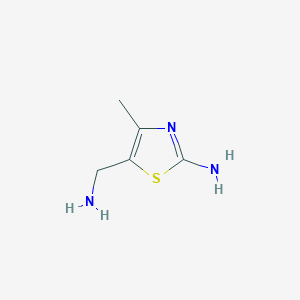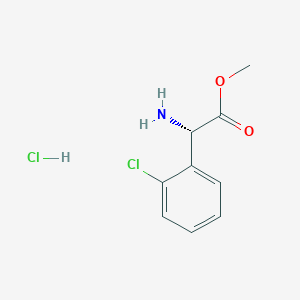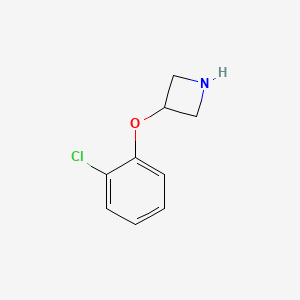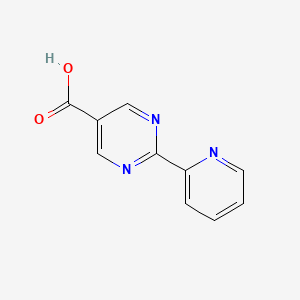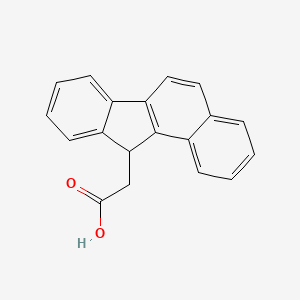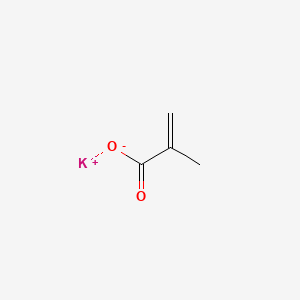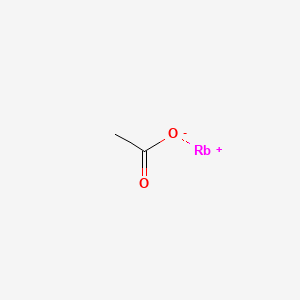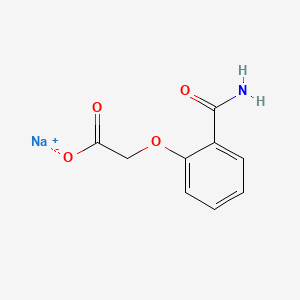
Sodium (2-Carbamoylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2-Carbamoylphenoxy)acetate: is a chemical compound with the molecular formula C9H8NNaO4 and a molecular weight of 217.15 g/mol . It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with salicylamide and chloroacetic acid .
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid with the phenolic oxygen in salicylamide, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Sodium (2-Carbamoylphenoxy)acetate is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds. Biology: It is utilized in biological studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the manufacturing of various industrial products, including dyes and pigments.
Mechanism of Action
The compound exerts its effects through inhibition of specific enzymes and interaction with molecular targets . The exact mechanism may vary depending on the application, but it generally involves binding to active sites or altering the activity of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Salicylamide: A closely related compound with analgesic properties.
Acetaminophen: Another analgesic with a similar structure.
Phenylbutazone: A non-steroidal anti-inflammatory drug (NSAID) with structural similarities.
Uniqueness: Sodium (2-Carbamoylphenoxy)acetate is unique in its specific combination of functional groups, which allows for diverse applications in scientific research and industry.
Properties
CAS No. |
3785-32-8 |
|---|---|
Molecular Formula |
C9H9NNaO4 |
Molecular Weight |
218.16 g/mol |
IUPAC Name |
sodium;2-(2-carbamoylphenoxy)acetate |
InChI |
InChI=1S/C9H9NO4.Na/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12;/h1-4H,5H2,(H2,10,13)(H,11,12); |
InChI Key |
ZDMCVSJMDXZOQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)O.[Na] |
Key on ui other cas no. |
3785-32-8 |
Related CAS |
25395-22-6 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




